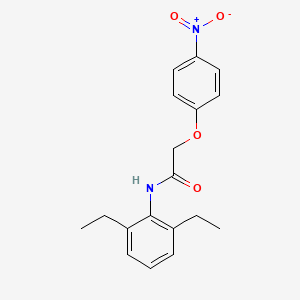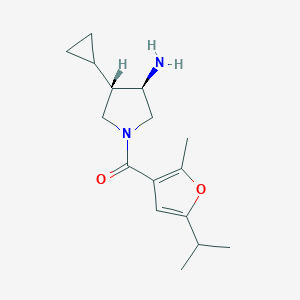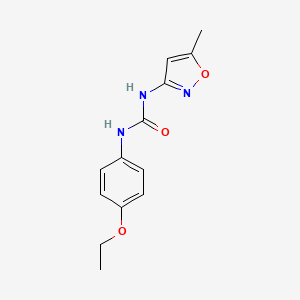![molecular formula C20H22ClN7 B5690443 N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various cancers.
Mechanism of Action
Rucaparib inhibits the activity of PARP enzymes, which are involved in the repair of single-stranded DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Rucaparib also has the potential to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
Rucaparib has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of rucaparib is its ability to selectively target cancer cells with DNA repair defects, while sparing normal cells. This makes it a potentially less toxic treatment option than traditional chemotherapy. However, one limitation is that not all cancer cells have defects in DNA repair mechanisms, and therefore may not respond to rucaparib treatment.
Future Directions
There are several future directions for the development of rucaparib and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in other types of cancer, such as pancreatic and lung cancer.
Synthesis Methods
The synthesis of rucaparib involves several steps, including the reaction of 3-chloroaniline with 1,2,4,5-tetrafluorobenzene to form 3-chloro-1,2,4,5-tetrafluorobenzene. This intermediate is then reacted with 4-phenylpiperazine to form N-(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine. The final step involves the chlorination of the triazine ring to yield rucaparib.
Scientific Research Applications
Rucaparib has been extensively studied for its potential use in the treatment of various cancers, including ovarian, breast, and prostate cancers. PARP inhibitors such as rucaparib target cancer cells that have defects in DNA repair mechanisms, leading to their selective killing. Rucaparib has shown promising results in preclinical studies and is currently being tested in clinical trials.
properties
IUPAC Name |
2-N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7/c21-15-5-4-6-16(13-15)23-20-25-18(24-19(22)26-20)14-27-9-11-28(12-10-27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPUNBVVNAHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)


![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)



![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)